7-Iodo-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20156642
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5IN2O2 |
|---|---|
| Molecular Weight | 288.04 g/mol |
| IUPAC Name | 7-iodo-2H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | QLKLFLHXDLMUKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NN=C2C(=C1)I)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
7-Iodo-1H-indazole-3-carboxylic acid belongs to the indazole family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The iodine substituent at the 7-position and the carboxylic acid group at the 3-position introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions.
Molecular Architecture
The molecular formula is hypothesized as , based on the structure of its 4-iodo analog . Key features include:
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Iodo substituent: Positioned at C7, iodine’s large atomic radius and polarizability may enhance halogen bonding interactions, a property leveraged in crystal engineering and drug design.
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Carboxylic acid group: At C3, this moiety enables hydrogen bonding and salt formation, critical for solubility modulation and biological activity.
Table 1: Comparative Molecular Properties of Iodinated Indazole Derivatives
Synthetic Methodologies
While no direct synthesis of the 7-iodo isomer has been reported, established protocols for analogous iodinated indazoles suggest viable routes.
Ullmann-Type Coupling Reactions
The synthesis of 6-iodo-1H-indazole employs a copper-catalyzed Ullmann reaction using potassium iodide, copper(I) iodide, and tetrabutylammonium iodide in 1,4-dioxane under reflux . Adapting this method for the 7-iodo derivative would require regioselective iodination at the 7-position, potentially through directed ortho-metalation strategies or halogen dance rearrangements.
Key Reaction Parameters from Analogous Syntheses :
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Catalyst system: CuI (0.2 equiv)/N,N-dimethylethylenediamine
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Solvent: 1,4-Dioxane
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Temperature: Reflux (~100°C)
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Reaction time: 48 hours
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Yield: 85% (for 6-iodo isomer)
Alternative Halogenation Strategies
Electrophilic iodination using N-iodosuccinimide (NIS) in acidic media could target the indazole’s aromatic ring. The carboxylic acid group at C3 may direct iodination to the para position (C7) via resonance effects, though competing ortho/para directing effects of the indazole nitrogen must be considered.
Physicochemical Properties
Spectral Characteristics
Thermal Stability
The 4-iodo analog decomposes at 266–270°C , suggesting comparable thermal stability for the 7-iodo derivative. Differential scanning calorimetry (DSC) would likely show an endothermic peak near this range.
Table 2: Comparative Thermal Data
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
|---|---|---|
| 4-Iodo-1H-indazole-3-carboxylic acid | 266–270 (dec.) | 266–270 |
| 7-Fluoro-1H-indazole-3-carboxylic acid | Not reported | >300 (estimated) |
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The C3 carboxylic acid group undergoes typical transformations:
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Esterification: Methanol/H catalysis yields methyl esters for improved lipophilicity.
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Amide formation: Coupling with amines via EDC/HOBt activates the carboxylate for nucleophilic attack.
Halogen Reactivity
The C7 iodine atom participates in cross-coupling reactions:
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